N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-{4-[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}acetamide
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Overview
Description
N~1~-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-2-{4-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]PIPERAZINO}ACETAMIDE is a complex organic compound that features a combination of pyrazole, pyrimidine, and piperazine moieties
Preparation Methods
The synthesis of N1-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-2-{4-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]PIPERAZINO}ACETAMIDE involves multiple steps, including the formation of the pyrazole and pyrimidine rings, followed by their coupling with piperazine and subsequent functionalization. The synthetic routes typically involve:
Formation of Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Formation of Pyrimidine Ring: This involves the cyclization of a β-dicarbonyl compound with a guanidine derivative.
Coupling Reactions: The pyrazole and pyrimidine intermediates are then coupled with piperazine under appropriate conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Chemical Reactions Analysis
N~1~-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-2-{4-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]PIPERAZINO}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group on the pyrazole ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
N~1~-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-2-{4-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]PIPERAZINO}ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Pharmacology: The compound is studied for its potential effects on various biological pathways and its ability to modulate enzyme activity.
Material Science: Its structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N1-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-2-{4-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]PIPERAZINO}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their function. The trifluoromethyl group and the pyrazole and pyrimidine rings play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
N~1~-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-2-{4-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]PIPERAZINO}ACETAMIDE can be compared with other similar compounds, such as:
N~1~-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-2-{4-[4-(1-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]PIPERAZINO}ACETAMIDE: This compound lacks the trifluoromethyl group, which may affect its binding affinity and specificity.
N~1~-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-2-{4-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(METHYL)-2-PYRIMIDINYL]PIPERAZINO}ACETAMIDE: This compound has a methyl group instead of a trifluoromethyl group, which may influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C25H25ClF3N9O |
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Molecular Weight |
560.0 g/mol |
IUPAC Name |
N-(1-benzyl-4-chloropyrazol-3-yl)-2-[4-[4-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]acetamide |
InChI |
InChI=1S/C25H25ClF3N9O/c1-35-14-18(12-30-35)20-11-21(25(27,28)29)32-24(31-20)37-9-7-36(8-10-37)16-22(39)33-23-19(26)15-38(34-23)13-17-5-3-2-4-6-17/h2-6,11-12,14-15H,7-10,13,16H2,1H3,(H,33,34,39) |
InChI Key |
KQWIHVXZPNFVPI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=NC(=N2)N3CCN(CC3)CC(=O)NC4=NN(C=C4Cl)CC5=CC=CC=C5)C(F)(F)F |
Origin of Product |
United States |
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